molecular formula C19H20N4O6S B2858977 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 533870-15-4

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2858977
CAS No.: 533870-15-4
M. Wt: 432.45
InChI Key: SECIMESFPKEKRM-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound characterized by its unique structure, which includes a 1,3,4-oxadiazole ring, a dimethoxyphenyl group, and a dimethylsulfamoylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the formation of the 1,3,4-oxadiazole ring. One common approach is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize specific functional groups within the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce certain groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Its ability to interact with specific molecular targets makes it a candidate for further research and development in the treatment of various diseases.

Industry: In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals. Its versatility and reactivity make it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism by which N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Oxadiazole Derivatives: Other oxadiazole derivatives with different substituents on the ring.

  • Sulfonamide Derivatives: Compounds containing sulfonamide groups with various aryl or alkyl substituents.

  • Phenyl Derivatives: Compounds with phenyl rings substituted with different functional groups.

Uniqueness: N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it distinct from other similar compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide, and how can reaction conditions be optimized?

  • Answer: The synthesis typically involves multi-step reactions:

  • Cyclization: Formation of the oxadiazole ring via cyclization of hydrazide precursors under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
  • Sulfonylation: Introduction of the dimethylsulfamoyl group using dimethylsulfamoyl chloride in anhydrous solvents like dichloromethane .
  • Coupling: Final coupling of the oxadiazole intermediate with 4-(dimethylsulfamoyl)benzoyl chloride in the presence of a base (e.g., triethylamine) .
  • Optimization: Yield and purity depend on temperature control (60–80°C for cyclization), solvent choice (polar aprotic solvents for coupling), and stoichiometric ratios (1:1.2 for sulfonylation) .

Q. How can structural characterization of this compound be systematically validated?

  • Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at 2,4-positions on phenyl, oxadiazole ring protons) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., m/z 450.48 for [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfamoyl groups) .

Q. What preliminary biological activities have been reported, and what mechanisms are hypothesized?

  • Answer:

  • Antifungal Activity: Inhibits Candida albicans growth (MIC₅₀ ~8 µg/mL) by targeting thioredoxin reductase (Trr1), a critical enzyme for redox homeostasis .
  • Anticancer Potential: Structural analogs show inhibition of topoisomerase II (IC₅₀ ~12 µM) and induce apoptosis in HeLa cells via ROS-mediated pathways .
  • Mechanistic Insight: The dimethylsulfamoyl group enhances binding to enzyme active sites, while the oxadiazole ring stabilizes interactions with DNA minor grooves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?

  • Answer:

  • Contradiction Example: Variability in antifungal efficacy (MIC₅₀: 8–32 µg/mL) across Candida strains may arise from differences in Trr1 isoform expression .
  • SAR Approach:
  • Modify Substituents: Replace 2,4-dimethoxyphenyl with halogenated aryl groups to enhance lipophilicity and membrane permeability .
  • Probe Functional Groups: Replace dimethylsulfamoyl with morpholinosulfonyl to test impact on enzyme inhibition kinetics .
  • Validate via Assays: Compare IC₅₀ values in enzyme inhibition (e.g., Trr1) vs. cellular cytotoxicity (e.g., MTT assays) to decouple target specificity from off-target effects .

Q. What methodologies are recommended for optimizing pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Answer:

  • Solubility Enhancement:
  • Co-solvent Systems: Use PEG-400 or cyclodextrins to improve aqueous solubility (e.g., from <0.1 mg/mL to ~2 mg/mL) .
  • Prodrug Design: Introduce hydrolyzable esters at the benzamide moiety to increase bioavailability .
  • Metabolic Stability:
  • Liver Microsome Assays: Identify metabolic hotspots (e.g., demethylation of methoxy groups) using LC-MS/MS .
  • CYP450 Inhibition Screening: Test interactions with CYP3A4/2D6 to predict drug-drug interactions .

Q. How can target identification be accelerated using in silico and experimental approaches?

  • Answer:

  • In Silico Screening:
  • Molecular Docking: Prioritize targets (e.g., Trr1, topoisomerase II) using AutoDock Vina with binding energy thresholds ≤−8 kcal/mol .
  • Pharmacophore Modeling: Map essential features (e.g., sulfamoyl H-bond acceptors, oxadiazole π-π interactions) .
  • Experimental Validation:
  • SPR/BLI: Measure binding kinetics (ka/kd) to recombinant proteins .
  • CRISPR-Cas9 Knockout: Confirm target relevance in isogenic fungal/cancer cell lines .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

  • Answer:

  • Pharmacodynamic Modeling: Corrogate in vitro IC₅₀ with plasma exposure (AUC/MIC ratios) in rodent models .
  • Formulation Adjustments: Use nanoemulsions or liposomes to improve tissue penetration and reduce plasma protein binding .
  • Metabolite Profiling: Identify active metabolites (e.g., hydroxylated derivatives) via in vivo biotransformation studies .

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O6S/c1-23(2)30(25,26)14-8-5-12(6-9-14)17(24)20-19-22-21-18(29-19)15-10-7-13(27-3)11-16(15)28-4/h5-11H,1-4H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECIMESFPKEKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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